molecular formula C7H5Br2N5 B11801866 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine

5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine

Cat. No.: B11801866
M. Wt: 318.96 g/mol
InChI Key: RRFAZAWLXHXIKM-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound that features both bromine and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of pyridine derivatives followed by cyclization reactions to form the triazole ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow chemistry and the use of environmentally friendly solvents are often employed to scale up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents like bromine and chlorine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the triazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine is unique due to the presence of both bromine atoms and the triazole ring, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding or specific electronic properties .

Properties

Molecular Formula

C7H5Br2N5

Molecular Weight

318.96 g/mol

IUPAC Name

5-bromo-2-(3-bromopyridin-2-yl)triazol-4-amine

InChI

InChI=1S/C7H5Br2N5/c8-4-2-1-3-11-7(4)14-12-5(9)6(10)13-14/h1-3H,(H2,10,13)

InChI Key

RRFAZAWLXHXIKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2N=C(C(=N2)Br)N)Br

Origin of Product

United States

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